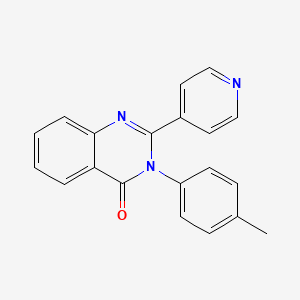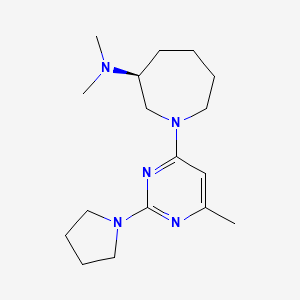![molecular formula C20H25N5OS B5578888 9-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578888.png)
9-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which are structurally related to the compound , can be achieved through intramolecular spirocyclization of 4-substituted pyridines. This process involves the in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile. Such methodologies highlight the complexity and specificity required in the synthesis of spirocyclic compounds (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives has been characterized by various analytical techniques, including single crystal X-ray diffraction. These studies reveal detailed insights into the compound's conformation and the spatial arrangement of its atoms, contributing to our understanding of its chemical reactivity and properties (Zhu, 2011).
Chemical Reactions and Properties
Spirocyclic compounds like 3,9-diazaspiro[5.5]undecane derivatives exhibit a range of chemical reactivities, influenced by their unique molecular frameworks. These compounds are capable of engaging in various chemical reactions, showcasing their potential utility in synthetic chemistry and pharmaceutical development. The reactivity is typically dictated by the functional groups present on the spirocyclic framework and the overall electronic environment created by the spirocyclic system (Yang et al., 2008).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, including solubility, melting point, and crystallinity, are crucial for their application in drug formulation and material science. These properties are influenced by the compound's molecular structure, particularly the presence and position of substituents on the spirocyclic core, which can affect intermolecular interactions and, consequently, physical behavior.
Chemical Properties Analysis
The chemical properties of such spirocyclic compounds, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are integral to their functional utility. These properties are determined by the electronic nature of the spirocyclic system and the substituents present, which can modulate the compound's reactivity and stability. Understanding these properties is essential for the design and development of new compounds with desired biological or chemical activities.
For more information on similar compounds and their properties, the following references provide valuable insights into the synthesis, structure, and reactivity of diazaspiro[5.5]undecane derivatives and related compounds:
Aplicaciones Científicas De Investigación
Spirocyclization in Pyridine Derivatives
A study by Parameswarappa and Pigge (2011) highlighted the synthesis of 3,9-diazaspiro[5.5]undecane derivatives through intramolecular spirocyclization of 4-substituted pyridines. This process involves the activation of the pyridine ring followed by the addition of a β-dicarbonyl nucleophile, demonstrating the chemical versatility of diazaspiro compounds in synthetic chemistry (Parameswarappa & Pigge, 2011).
Catalyst-Free Synthesis of Spiro Heterocycles
Aggarwal, Vij, and Khurana (2014) reported on the efficient catalyst-free synthesis of nitrogen-containing spiro heterocycles, including 2,9-diazaspiro compounds. Their study highlights the significance of these compounds in creating high-yield, structurally complex molecules without the need for a catalyst, which is valuable in green chemistry and pharmaceutical synthesis (Aggarwal, Vij, & Khurana, 2014).
Bioactivity and Synthesis of 1,9-Diazaspiro[5.5]undecanes
Blanco‐Ania, Heus, and Rutjes (2017) reviewed the bioactivity and synthesis of 1,9-diazaspiro[5.5]undecanes, a group that includes the compound . These compounds are considered for treatments in obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders, underscoring their potential therapeutic importance (Blanco‐Ania, Heus, & Rutjes, 2017).
Antimicrobial Applications
El‐Wahab, Saleh, Zayed, El-Sayed, and Assaker (2015) investigated heterocyclic compounds including pyrimidin-4-yl derivatives for antimicrobial activity. They explored their incorporation into polyurethane varnishes and printing ink pastes, demonstrating the compound's potential in enhancing the antimicrobial properties of various materials (El‐Wahab et al., 2015).
Solid-Phase Synthesis of Diazaspirocycles
Macleod, Martínez-Teipel, Barker, and Dolle (2006) focused on the microwave-assisted solid-phase synthesis of diazaspirocycles, including 2,9-diazaspiro[5.5]undecanes. This method underscores the efficiency of solid-phase synthesis in creating complex molecular structures, which is crucial in drug discovery and material science (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).
Mecanismo De Acción
While the mechanism of action for the specific compound you asked about is not available, related compounds such as Imatinib have been studied extensively. Imatinib specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Propiedades
IUPAC Name |
9-(2-methylsulfanylpyrimidin-4-yl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5OS/c1-27-19-22-11-6-17(23-19)24-12-8-20(9-13-24)7-5-18(26)25(15-20)14-16-4-2-3-10-21-16/h2-4,6,10-11H,5,7-9,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQOCIRICDMMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCC3(CCC(=O)N(C3)CC4=CC=CC=N4)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[2-(Methylthio)pyrimidin-4-yl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578806.png)
![2-hydroxy-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5578808.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5578814.png)



![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5578836.png)
![7,8,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5578849.png)
![2-{[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]methyl}benzonitrile](/img/structure/B5578856.png)
![10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5578861.png)
![N-{(3S*,4R*)-4-propyl-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578864.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5578871.png)

![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5578899.png)